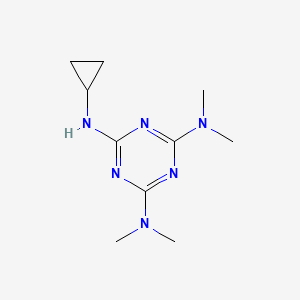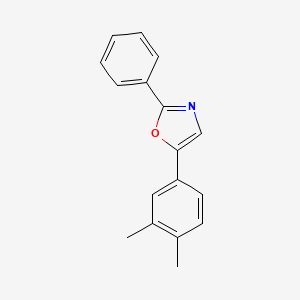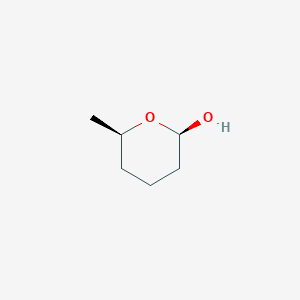
(2R,6R)-6-Methyloxan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,6R)-6-Methyloxan-2-ol, also known as (2R,6R)-hydroxynorketamine, is a metabolite of ketamine. This compound has gained significant attention due to its potential therapeutic effects, particularly in the field of neuropsychiatry. Unlike ketamine, (2R,6R)-hydroxynorketamine does not exhibit dissociative or hallucinogenic properties, making it a promising candidate for further research and clinical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R,6R)-hydroxynorketamine typically involves the chiral resolution of racemic norketamine. One common method includes the use of L-pyroglutamic acid to achieve this resolution . The process involves the preparation of ®-norketamine, which is then further processed to obtain (2R,6R)-hydroxynorketamine.
Industrial Production Methods: Industrial production methods for (2R,6R)-hydroxynorketamine are still under development, but they generally follow similar principles to the laboratory synthesis. The focus is on optimizing yield and purity while minimizing the use of hazardous reagents and conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (2R,6R)-hydroxynorketamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving (2R,6R)-hydroxynorketamine include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines .
Applications De Recherche Scientifique
(2R,6R)-hydroxynorketamine has a wide range of scientific research applications. In chemistry, it is used to study the effects of chiral resolution and the behavior of ketamine metabolites. In biology and medicine, it is being investigated for its potential antidepressant and neuroprotective effects . The compound has shown promise in treating conditions such as major depressive disorder and Alzheimer’s disease .
Mécanisme D'action
The mechanism of action of (2R,6R)-hydroxynorketamine involves several molecular targets and pathways. It is known to potentiate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated synaptic transmission, which plays a crucial role in its antidepressant effects . Additionally, it activates the mammalian target of rapamycin (mTOR) and brain-derived neurotrophic factor (BDNF) pathways, contributing to its neuroprotective properties .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (2R,6R)-hydroxynorketamine include (2S,6S)-hydroxynorketamine and other ketamine metabolites such as (R,S)-ketamine .
Uniqueness: What sets (2R,6R)-hydroxynorketamine apart from these similar compounds is its lack of dissociative and hallucinogenic effects, making it a safer alternative for therapeutic use. Its unique ability to modulate specific neural pathways without the adverse effects associated with ketamine highlights its potential as a novel treatment for various neuropsychiatric conditions .
Propriétés
Numéro CAS |
69493-13-6 |
|---|---|
Formule moléculaire |
C6H12O2 |
Poids moléculaire |
116.16 g/mol |
Nom IUPAC |
(2R,6R)-6-methyloxan-2-ol |
InChI |
InChI=1S/C6H12O2/c1-5-3-2-4-6(7)8-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
Clé InChI |
XCNWVNNDBZRDEA-PHDIDXHHSA-N |
SMILES isomérique |
C[C@@H]1CCC[C@@H](O1)O |
SMILES canonique |
CC1CCCC(O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


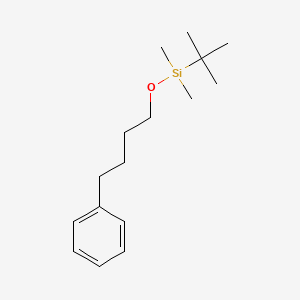

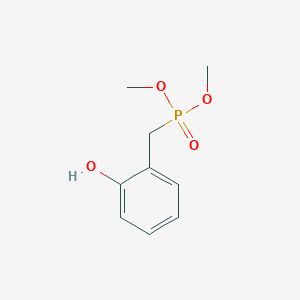
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
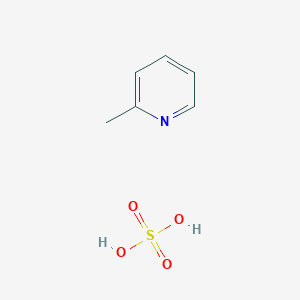

![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
![2-(Propan-2-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14464729.png)
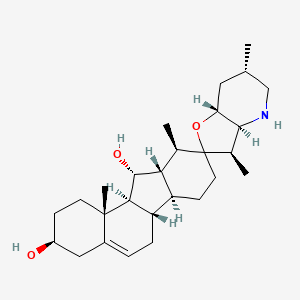
![1-{1-[(Propan-2-yl)oxy]prop-2-en-1-yl}cyclohexan-1-ol](/img/structure/B14464741.png)
